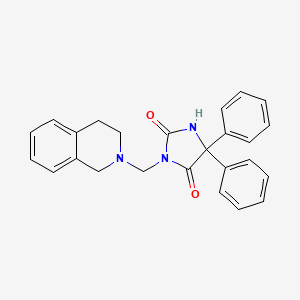
6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid is a complex organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structural features, which include an acetoxy group, an acetyl group, and a carboxylic acid group attached to a benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid typically involves multiple steps One common method starts with the preparation of a benzofuran intermediate, which is then functionalized through various chemical reactionsThe acetyl group can be introduced via Friedel-Crafts acylation, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The acetoxy and acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases.
8-Methoxypsoralen: Known for its use in phototherapy.
Angelicin: Another benzofuran derivative with therapeutic applications
Uniqueness: 5-Acetoxy-6-acetyl-2-methylbenzofuran-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
63529-87-3 |
|---|---|
Molecular Formula |
C14H12O6 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
6-acetyl-5-acetyloxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H12O6/c1-6(15)9-4-12-10(5-11(9)20-8(3)16)13(14(17)18)7(2)19-12/h4-5H,1-3H3,(H,17,18) |
InChI Key |
FODFUCLXGPGJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)C(=O)C)OC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-4-yl-N-methyl-](/img/structure/B12915537.png)
![1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B12915544.png)
![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)










![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
